N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-6-yl)oxy]acetamide
Description
The compound “N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-6-yl)oxy]acetamide” is a heterocyclic molecule featuring a 1,3,4-thiadiazole core substituted with a 2-methylpropyl group and an acetamide-linked pyrroloquinazolinone moiety. The (2E)-configuration at the double bond suggests stereoelectronic effects may influence its reactivity or biological interactions. The pyrroloquinazolinone component, a fused bicyclic system, is structurally related to quinazoline alkaloids, which are known for diverse pharmacological activities, including kinase inhibition and antimicrobial effects .
Properties
Molecular Formula |
C19H21N5O3S |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-[(9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-6-yl)oxy]acetamide |
InChI |
InChI=1S/C19H21N5O3S/c1-11(2)8-17-22-23-19(28-17)21-16(25)10-27-12-5-6-13-14(9-12)20-15-4-3-7-24(15)18(13)26/h5-6,9,11H,3-4,7-8,10H2,1-2H3,(H,21,23,25) |
InChI Key |
AALFGTGIKQCSOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)COC2=CC3=C(C=C2)C(=O)N4CCCC4=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-6-yl)oxy]acetamide typically involves multiple steps, including the formation of the thiadiazole ring and the pyrroloquinazoline moiety. Common synthetic routes may include:
Formation of Thiadiazole Ring: This step often involves the cyclization of appropriate precursors under specific conditions, such as the use of sulfur-containing reagents and catalysts.
Formation of Pyrroloquinazoline Moiety: This step may involve the condensation of suitable starting materials, followed by cyclization and oxidation reactions.
Coupling of the Two Moieties: The final step involves coupling the thiadiazole ring with the pyrroloquinazoline moiety through appropriate linkers and reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production, including the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.
Chemical Reactions Analysis
Structural Analysis
The compound’s structure includes a thiadiazole ring, an acetamide group, and a tetrahydropyrroloquinazoline unit. Key structural features are summarized in Table 1 :
The thiadiazole ring’s electron-withdrawing groups and the quinazoline’s aromatic system likely contribute to stability and reactivity.
Potential Derivatization Pathways
The compound’s diverse functional groups (e.g., ester, amide, aromatic rings) offer opportunities for chemical modification:
-
Ester hydrolysis : The acetamide group could undergo hydrolysis to form a carboxylic acid, altering solubility and biological activity.
-
Thiadiazole ring substitution : Electrophilic aromatic substitution or nucleophilic attack on the thiadiazole core may introduce new substituents.
-
Quinazoline ring functionalization : Addition of substituents (e.g., alkyl, aryl groups) to the tetrahydropyrroloquinazoline unit could modulate pharmacokinetic properties.
Analytical Techniques
Structural confirmation and purity assessment may involve:
-
NMR spectroscopy : To verify the connectivity of the thiadiazole and quinazoline moieties.
-
X-ray crystallography : For precise determination of the compound’s 3D conformation.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may exhibit biological activities, such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties can be explored for the treatment of various diseases.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, with specific properties.
Mechanism of Action
The mechanism of action of N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-6-yl)oxy]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Thiadiazole Derivatives
Key Observations :
- Electronic vs. This aligns with ’s emphasis on structural geometry over mere electronic similarity (“isovalency” vs. “isoelectronicity”) .
- Biological Activity: Imidazole-thiadiazole hybrids (e.g., imidazo[2,1-b]-1,3,4-thiadiazoles) demonstrate broad-spectrum antibacterial activity against E. coli and Bacillus subtilis .
Pharmacokinetic and Physicochemical Properties
- Solubility: The pyrroloquinazolinone group likely reduces aqueous solubility compared to ethyl- or thienyl-substituted analogs, impacting bioavailability.
- Metabolic Stability : Bulky substituents may slow hepatic metabolism, extending half-life relative to smaller analogs.
Research Findings and Mechanistic Insights
- Antibacterial Activity: Thiadiazole derivatives with imidazole/triazole fused rings exhibit MIC values of 8–32 µg/mL against Gram-positive and Gram-negative bacteria .
- Electronic Effects : The 1,3,4-thiadiazole core’s electron-deficient nature facilitates nucleophilic attack or metal coordination, a trait exploited in catalytic and medicinal applications. Substituents like 2-methylpropyl may sterically hinder such interactions compared to linear alkyl chains .
- Contradictions and Gaps: While highlights antibacterial efficacy in simpler thiadiazole-imidazole hybrids, the target compound’s complex structure may shift activity toward eukaryotic targets (e.g., anticancer applications).
Biological Activity
N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-6-yl)oxy]acetamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a thiadiazole moiety linked to an acetamide group and a tetrahydropyrroloquinazoline unit. Its unique structural characteristics suggest a variety of biological activities that warrant comprehensive investigation.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of 361.5 g/mol. The presence of multiple functional groups allows for interactions with various biological targets, which could enhance its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₃N₅O₂S |
| Molecular Weight | 361.5 g/mol |
| CAS Number | 1282142-31-7 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing thiadiazole and quinazoline scaffolds. For instance, derivatives similar to this compound have shown promising results in inhibiting cell proliferation in various cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer) .
Case Study:
A study investigated a series of quinazoline derivatives and their efficacy against human cancer cell lines. The results indicated that certain modifications to the thiadiazole structure significantly enhanced anticancer activity compared to standard treatments like Etoposide .
Antimicrobial Activity
The thiadiazole moiety is recognized for its antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against various bacterial strains and fungi. For example, derivatives have shown significant inhibition against Pseudomonas aeruginosa and Candida albicans, highlighting their potential as antimicrobial agents .
Research Findings:
A review on 1,3,4-thiadiazole derivatives noted their broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The presence of specific substituents on the thiadiazole ring was found to enhance antibacterial potency .
Anti-inflammatory and Analgesic Effects
Compounds derived from the thiadiazole framework have also been explored for anti-inflammatory and analgesic activities. In various models of inflammation, these compounds exhibited significant reductions in inflammatory markers .
Mechanism Insights:
The biological activity is often attributed to the ability of these compounds to modulate signaling pathways involved in inflammation and pain perception.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
